molecular formula C7H11F2N B1392900 8,8-Difluoro-3-azabicyclo[3.2.1]octane CAS No. 1214875-34-9

8,8-Difluoro-3-azabicyclo[3.2.1]octane

Cat. No.: B1392900
CAS No.: 1214875-34-9
M. Wt: 147.17 g/mol
InChI Key: ARZGRQADWCHYAO-UHFFFAOYSA-N
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Description

8,8-Difluoro-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure often imparts unique chemical properties, making it a compound of interest in various research fields.

Mechanism of Action

Target of Action

The primary target of 8,8-Difluoro-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action for 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets and cause significant changes .

Biochemical Pathways

The exact biochemical pathways affected by 8,8-Difluoro-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound is a white solid and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The specific molecular and cellular effects of 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the desymmetrization of achiral tropinone derivatives. This process involves the use of chiral catalysts to achieve the desired stereochemistry directly during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed on a larger scale to ensure the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-3-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

8,8-Difluoro-3-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals.

Comparison with Similar Compounds

8,8-Difluoro-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

    Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.

    Azabicyclo Compounds: Other members of the azabicyclo family also exhibit diverse chemical and biological properties.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological interactions compared to non-fluorinated analogs .

Properties

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZGRQADWCHYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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